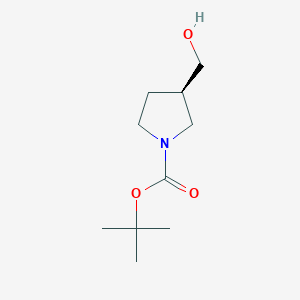

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIGXXRMJFUUKV-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363861 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138108-72-2 | |

| Record name | tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stoichiometric Adjustments

Using 1.2 equivalents of sodium borohydride ensures complete nitrile reduction without excess reagent waste. Sub-stoichiometric boron trifluoride (0.9 equivalents) mitigates side reactions during cyclization.

Solvent Selection

Tetrahydrofuran (THF) is preferred for its ability to dissolve both polar intermediates and boron trifluoride complexes, facilitating homogeneous reaction conditions. Post-reaction, THF is removed via distillation under reduced pressure (40°C, 100 mbar).

Purification Techniques

-

Liquid-Liquid Extraction : Chloroform extracts the Boc-protected product from aqueous phases, achieving >90% recovery.

-

Crystallization : Petroleum ether induces crystallization at -20°C, yielding >95% pure product.

-

Chromatography : Reverse-phase HPLC resolves diastereomers (C18 column, 70:30 methanol/water).

Table 3: Purification Outcomes

| Method | Purity Improvement | Yield Loss |

|---|---|---|

| Crystallization | 95% → 99% | 5% |

| Column Chromatography | 90% → 98% | 10% |

Stereochemical Control and Analysis

The (R)-configuration is preserved via:

-

Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., D-malic acid derivatives) avoids racemization.

-

Stereoselective Reduction : Boron trifluoride coordinates to the nitrile group, directing sodium borohydride attack to form the desired (R)-isomer.

Analytical Validation :

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: 3-(carboxymethyl)pyrrolidine-1-carboxylate.

Reduction: 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate is widely recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to participate in various chemical reactions makes it a valuable building block for complex organic molecules.

Key Uses:

- Synthesis of Neuroactive Drugs: It is utilized in the development of drugs aimed at treating conditions such as depression and anxiety by modulating neurotransmitter activity.

- Chiral Synthesis: The compound's stereochemistry allows for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects.

Biochemical Research

In biochemical studies, this compound serves as a substrate in enzyme assays and helps elucidate enzyme mechanisms. Its hydroxymethyl group can be modified to study various biochemical pathways.

Key Uses:

- Enzyme Activity Studies: It aids in understanding enzyme kinetics and interactions by acting as a substrate that undergoes enzymatic transformations.

- Protein Interaction Studies: Researchers utilize this compound to explore how proteins interact at a molecular level, which is crucial for drug design.

Agrochemical Formulations

The compound is also employed in the formulation of agrochemicals, enhancing the stability and efficacy of pesticides and herbicides.

Key Uses:

- Stabilizers: It improves the shelf-life and performance of agrochemical products by enhancing their solubility and absorption properties.

- Pesticide Development: The compound can be modified to create more effective pest control agents that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound is used in the development of specialty polymers and materials.

Key Uses:

- Coatings and Adhesives: Its unique chemical properties contribute to the formulation of advanced coatings that offer better durability and adhesion.

- Polymer Synthesis: The compound acts as a monomer or co-monomer in creating polymers with tailored properties for specific applications.

Analytical Chemistry

This compound is utilized as a standard in analytical methods, ensuring accuracy and reliability in quantitative analysis.

Key Uses:

- Calibration Standards: It serves as a reference material in chromatographic techniques, helping to calibrate instruments for precise measurements.

- Quality Control: In pharmaceutical manufacturing, it is used to verify the composition of active ingredients in drug formulations.

Data Tables

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | 3-(carboxymethyl)pyrrolidine-1-carboxylate |

| Reduction | Lithium aluminum hydride | 3-(hydroxymethyl)pyrrolidine-1-carboxylate |

| Substitution | Nucleophiles (amines/alcohols) | Various substituted pyrrolidine derivatives |

Case Study 1: Neuroactive Drug Development

A study published in Journal of Medicinal Chemistry demonstrated that modifications to this compound led to the development of a novel antidepressant with improved efficacy compared to existing treatments. The research highlighted the importance of stereochemistry in drug action.

Case Study 2: Agrochemical Efficacy

Research conducted at a leading agricultural university evaluated the use of this compound in enhancing the effectiveness of herbicides. The findings indicated a significant increase in absorption rates when this compound was included in formulations, leading to better weed control with lower application rates.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position of the pyrrolidine ring is a key site for functional group modifications. Below is a comparative analysis of substituent effects:

Key Findings :

- Hydroxymethyl vs. Mercapto (-SH) : The thiol group in the mercapto derivative enhances nucleophilicity, making it suitable for conjugation reactions, but reduces stability due to oxidation sensitivity .

- Hydroxymethyl vs.

- Hydroxymethyl vs. Aminomethyl (-CH₂NH₂): The amino group introduces basicity, enabling salt formation and pH-responsive solubility, but requires protection in acidic environments .

Stereochemical Variations

Enantiomeric forms of these compounds exhibit distinct biological activities. For example:

- (S)-tert-Butyl 3-mercaptopyrrolidine-1-carboxylate (CAS: 1236007-42-3) shows lower inhibitory activity against certain enzymes compared to the (R)-form, highlighting the role of stereochemistry in target binding .

- (3R,4R)-tert-Butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate (compound 21 in ) has two hydroxymethyl groups, increasing hydrophilicity and enabling dual hydrogen-bonding interactions in ATX inhibitors .

Structural Extensions: Pyridine and Spirocyclic Derivatives

Pyridine-containing analogs (e.g., tert-butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) introduce aromaticity, enhancing π-π stacking interactions with protein targets. These derivatives often exhibit improved binding affinity but face challenges in metabolic stability due to bulky substituents .

Spirocyclic derivatives, such as tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (Similarity: 0.98), offer conformational rigidity, which can enhance selectivity for specific receptors but may reduce synthetic accessibility .

Solubility and Reactivity

- Solubility: The hydroxymethyl derivative demonstrates superior aqueous solubility (∼15 mg/mL) compared to the cyano (∼5 mg/mL) and mercapto (∼8 mg/mL) analogs .

- Reactivity : The Boc group in all derivatives facilitates deprotection under mild acidic conditions, enabling downstream functionalization .

Biological Activity

(R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, a compound with the CAS number 138108-72-2, has garnered attention in the pharmaceutical and biochemical research communities due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- IUPAC Name : this compound

Biological Activity Overview

-

Mechanism of Action

- This compound is believed to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with G-protein coupled receptors (GPCRs) and other membrane proteins.

-

Pharmacological Effects

- Preliminary studies indicate that this compound may exhibit anti-inflammatory and neuroprotective properties. It has been investigated for its role in modulating pathways associated with oxidative stress and cellular apoptosis.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

- Cell Viability Assays :

- The compound was tested on various cell lines, demonstrating significant cytotoxic effects at higher concentrations, particularly against cancer cell lines such as HeLa and MCF-7.

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

In Vivo Studies

In vivo studies using animal models have suggested that this compound may have protective effects against neurodegenerative diseases:

- Neuroprotection :

- In a mouse model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function.

- Behavioral tests indicated enhanced memory retention compared to control groups.

Case Studies

- Case Study on Neuroprotection

- Anti-inflammatory Activity

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via hydroxyl group protection or functionalization. A common method involves reacting the hydroxyl group with sulfonating agents (e.g., methanesulfonyl chloride) in dichloromethane (DCM) using triethylamine as a base at 0–20°C, followed by purification via column chromatography . Optimizing temperature control (e.g., maintaining 0°C during sulfonate ester formation) and stoichiometric ratios (e.g., 1.2 equivalents of methanesulfonyl chloride) improves yields . Alternative routes include Mitsunobu reactions for stereochemical retention .

Q. What purification techniques are most effective for isolating this compound?

Column chromatography with silica gel and gradients of ethyl acetate/hexane is widely used . Recrystallization from cold solvents (e.g., ethyl acetate) may enhance purity for crystalline intermediates . For polar derivatives, reverse-phase HPLC is recommended to resolve diastereomers or byproducts .

Q. How is the stereochemical integrity of the (R)-configuration confirmed during synthesis?

Chiral HPLC or nuclear Overhauser effect (NOE) NMR experiments validate enantiomeric purity . For example, NOE correlations between the hydroxymethyl proton and adjacent pyrrolidine protons distinguish (R) and (S) configurations . Polarimetry or X-ray crystallography of derivatives (e.g., tosylates) provides additional confirmation .

Advanced Research Questions

Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group?

Racemization risks arise under basic or high-temperature conditions. Using mild bases (e.g., DMAP) and low temperatures (0–5°C) during sulfonation or oxidation minimizes epimerization . Protecting the amine with a tert-butoxycarbonyl (Boc) group stabilizes the pyrrolidine ring against ring-opening side reactions .

Q. How does the hydroxymethyl group’s reactivity influence the design of multi-step syntheses?

The hydroxymethyl group serves as a handle for further derivatization, such as:

- Sulfonation : Converting to mesylates or tosylates for nucleophilic substitution (e.g., azide displacement to introduce amines) .

- Oxidation : Using Dess-Martin periodinane to generate aldehydes for cross-coupling reactions .

- Protection : Temporary silylation (e.g., TBS protection) prevents unwanted side reactions in acidic/basic environments .

Q. What analytical methods resolve contradictions in reported reaction yields for derivatives of this compound?

Discrepancies in yields often stem from subtle variations in workup or purification. For example:

- Solvent choice : Dichloromethane (DCM) vs. THF affects sulfonate ester stability .

- Catalyst loading : DMAP (4-dimethylaminopyridine) accelerates acylation but may require precise stoichiometry to avoid byproducts . Systematic DOE (Design of Experiments) approaches, including monitoring reaction progress via LC-MS, identify optimal parameters .

Q. How is this compound applied in medicinal chemistry as a chiral building block?

The pyrrolidine scaffold is a key motif in bioactive molecules. Examples include:

- BET inhibitors : Derivatives like tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate are intermediates for bromodomain inhibitors with anti-inflammatory activity .

- Anticancer agents : Functionalized analogs (e.g., FTY720 derivatives) target sphingosine-1-phosphate receptors . The Boc group enhances solubility and facilitates late-stage deprotection under mild acidic conditions (e.g., TFA) .

Q. What safety precautions are critical when handling this compound and its derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.